molecular formula C8H6N2O7 B119567 Methyl 3,5-dinitrosalicylate CAS No. 22633-33-6

Methyl 3,5-dinitrosalicylate

Cat. No. B119567
CAS RN: 22633-33-6
M. Wt: 242.14 g/mol
InChI Key: UMELTKSLWXJXNZ-UHFFFAOYSA-N
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Description

Methyl 3,5-dinitrosalicylate is a derivative of Salicylic acid . It has an empirical formula of C8H6N2O7 and a molecular weight of 242.14 .


Synthesis Analysis

Methyl 3,5-dinitrosalicylate has been used in the synthesis of glycosylated phenazine natural products and analogs. DISAL (methyl 3,5-dinitrosalicylate) glycosyl donors were used in an efficient and easily-handled glycosylation protocol compatible with combinatorial chemistry .


Molecular Structure Analysis

The molecular structure of Methyl 3,5-dinitrosalicylate contains a total of 23 bonds, including 17 non-H bonds, 11 multiple bonds, 4 rotatable bonds, 5 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 ester (aromatic), 2 nitro groups (aromatic), and 1 aromatic hydroxyl .


Chemical Reactions Analysis

The pKa of the ortho-hydroxy group in Methyl 3,5-dinitrosalicylate is 2.45. Rate constants for the reaction of its conjugate base with hydroxide anion and water are 5.3 × 10^-2 mol dm^-3 s^-1 and 6.6 × 10^-6 s^-1, respectively at 25 °C .


Physical And Chemical Properties Analysis

Methyl 3,5-dinitrosalicylate has a density of 1.6±0.1 g/cm^3, a boiling point of 347.7±42.0 °C at 760 mmHg, and a melting point of 127-128 °C .

Scientific Research Applications

1. Measuring Enzyme Kinetics of Glycoside Hydrolases

  • Summary of Application : The DNSA reagent allows for the simple, rapid quantification of reducing sugars. This method can be used for the analysis of biological samples or in the characterization of enzyme reactions, as new reducing ends are generated when a polysaccharide substrate undergoes hydrolytic cleavage .
  • Methods of Application : The DNSA reagent is optimized and a standard curve of absorbance versus sugar concentration is produced. The reaction scheme implies 1:1 stoichiometry of sugar oxidation and DNSA reduction .
  • Results or Outcomes : The method is simple and rapid to perform, and robust enough to be useful for the analysis of many kinds of samples. It has been cited in thousands of studies on glycoside hydrolase activity .

2. Measurement of endo-1,4-β-Xylanase

  • Summary of Application : The DNS method with birchwood xylan as substrate is commonly used for the measurement of the level of endo-xylanase in commercial enzyme preparations .
  • Methods of Application : The DNS method measures the quantity of glycosidic bonds cleaved by the endo-xylanase .
  • Results or Outcomes : The DNS method overestimates endo-xylanase activity due to secondary reactions in color development. The authors recommend cessation of the use of the DNS assay for measurement of endo-xylanase .

3. Quantification of Reducing Sugars

  • Summary of Application : The DNSA reagent is used for the quantification of reducing sugars. This method can be used for the analysis of biological samples .
  • Methods of Application : The DNSA reagent is used to quantify reducing sugars. New reducing ends are generated when a polysaccharide substrate undergoes hydrolytic cleavage .
  • Results or Outcomes : This method allows for the simple, rapid quantification of reducing sugars and can be used in the characterization of enzyme reactions .

4. Derivative of Salicylic Acid

  • Summary of Application : Methyl 3,5-dinitrosalicylate is a derivative of salicylic acid .
  • Methods of Application : It is synthesized from salicylic acid .
  • Results or Outcomes : The resulting compound, Methyl 3,5-dinitrosalicylate, has various applications in scientific research .

5. Quantification of Reducing Sugars

  • Summary of Application : The DNSA reagent is used for the quantification of reducing sugars. This method can be used for the analysis of biological samples .
  • Methods of Application : The DNSA reagent is used to quantify reducing sugars. New reducing ends are generated when a polysaccharide substrate undergoes hydrolytic cleavage .
  • Results or Outcomes : This method allows for the simple, rapid quantification of reducing sugars and can be used in the characterization of enzyme reactions .

6. Derivative of Salicylic Acid

  • Summary of Application : Methyl 3,5-dinitrosalicylate is a derivative of salicylic acid .
  • Methods of Application : It is synthesized from salicylic acid .
  • Results or Outcomes : The resulting compound, Methyl 3,5-dinitrosalicylate, has various applications in scientific research .

Safety And Hazards

Methyl 3,5-dinitrosalicylate can cause skin and eye irritation, and may cause respiratory irritation. It is advised to avoid breathing mist, gas, or vapours, and to avoid contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is recommended. It should be stored in a well-ventilated place and kept in a tightly closed container .

Future Directions

Methyl 3,5-dinitrosalicylate has been used in the synthesis of glycosylated phenazine natural products and analogs, suggesting potential applications in the development of new antibiotics and anticancer agents .

properties

IUPAC Name

methyl 2-hydroxy-3,5-dinitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H6N2O7/c1-17-8(12)5-2-4(9(13)14)3-6(7(5)11)10(15)16/h2-3,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMELTKSLWXJXNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6066816
Record name Benzoic acid, 2-hydroxy-3,5-dinitro-, methyl ester
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Molecular Weight

242.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3,5-dinitrosalicylate

CAS RN

22633-33-6
Record name Methyl 2-hydroxy-3,5-dinitrobenzoate
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Record name Methyl 3,5-dinitrosalicylate
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Record name Methyl 3,5-dinitrosalicylate
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Record name Benzoic acid, 2-hydroxy-3,5-dinitro-, methyl ester
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Record name Benzoic acid, 2-hydroxy-3,5-dinitro-, methyl ester
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Record name Methyl 3,5-dinitrosalicylate
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Record name METHYL 3,5-DINITROSALICYLATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
55
Citations
LF Jin, FP Xiao, CG Wang - Acta Crystallographica Section E …, 2004 - scripts.iucr.org
(IUCr) Methyl 3,5-dinitrosalicylate Journal logo Acta Crystallographica Section E Acta Crystallographica Section E CRYSTALLOGRAPHIC COMMUNICATIONS Journals Logo IUCr …
Number of citations: 7 scripts.iucr.org
JB Laursen, L Petersen, KJ Jensen… - Organic & biomolecular …, 2003 - pubs.rsc.org
Inspired by the occurrence and function of phenazines in natural products, new glycosylated analogs were designed and synthesized. DISAL (methyl 3,5-dinitrosalicylate) glycosyl …
Number of citations: 17 pubs.rsc.org
AU Moozyckine, DM Davies - Journal of the Chemical Society, Perkin …, 2002 - pubs.rsc.org
The pKa of the ortho-hydroxy group in methyl 3,5-dinitrosalicylate, HMDNS, is 2.45. Rate constants for the reaction of its conjugate base, MDNS− with hydroxide anion and water are 5.3 …
Number of citations: 7 pubs.rsc.org
AM Fallatah, ZO Owidah, KM Elsabawy - Journal of Molecular Structure, 2021 - Elsevier
The present investigations are introducing simple strategy to synthesis a non-crystalline porous-2D-flakes of Mg(II)- methyl 3,5-dinitro-salicylate complex with large BET-surface area of ~…
Number of citations: 3 www.sciencedirect.com
AR Fersht, AJ Kirby - Journal of the American Chemical Society, 1968 - ACS Publications
Oxygen-18 is incorporated into the 3, 5-dinitrosalicylic acid produced on hydrolysis of acetyl 3, 5-dinitrosalicylate in the enriched solvent; methyl 3, 5-dinitrosalicylate is the major product …
Number of citations: 40 pubs.acs.org
BB Wheals, RE Weston - Analyst, 1971 - pubs.rsc.org
A method is described for the determination of 3,5-dinitrosalicyl-(5-nitrofurfurylidene)hydrazide (nifursol) in animal feeding stuffs. The additive is extracted from the feed with acetonitrile, …
Number of citations: 4 pubs.rsc.org
JA McCubbin, RY Moir… - Canadian Journal of …, 1970 - cdnsciencepub.com
The synthesis is described of several specifically labelled deuterium derivatives of salicylic acid needed for the study of long-range coupling and in infrared studies of aromatic …
Number of citations: 3 cdnsciencepub.com
AR Fersht, AJ Kirby - Journal of the American Chemical Society, 1968 - ACS Publications
The hydrolysis of acetyl 3, 5-dinitrosalicylic acid is faster than that of the anion, even though the hydrolysis of the anion is already accelerated by intramolecular nucleophilic catalysis. …
Number of citations: 27 pubs.acs.org
L Petersen, JB Laursen, K Larsen, MS Motawia… - Organic …, 2003 - ACS Publications
The new class of glycosyl donors with a methyl 3,5-dinitrosalicylate (DISAL) anomeric leaving group has proved efficient for glycosylation under strictly neutral, mildly basic, or mildly …
Number of citations: 18 pubs.acs.org
K Larsen, K Worm-Leonhard, P Olsen, A Hoel… - Organic & …, 2005 - pubs.rsc.org
Current methods for glycosylation of complex alcohols, eg with glycosyl trichloroacetimidates, generally occur in the presence of a strong Lewis acid ‘promoter’, and at sub-ambient …
Number of citations: 28 pubs.rsc.org

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